2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine is an organic compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring fused with a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate alkylating agents. One common method includes the use of isopropyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amines or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a cholinesterase inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12)8-3-4-9-10(7-8)14-6-5-13-9/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
YPFDLRYEJXXVQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)N |
Origin of Product |
United States |
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